molecular formula C16H11N3O4 B10972665 2-amino-4-(3-hydroxyphenyl)-7-nitro-4H-chromene-3-carbonitrile

2-amino-4-(3-hydroxyphenyl)-7-nitro-4H-chromene-3-carbonitrile

Cat. No.: B10972665
M. Wt: 309.28 g/mol
InChI Key: KSEGFJUAMDAVCA-UHFFFAOYSA-N
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Description

2-AMINO-4-(3-HYDROXYPHENYL)-7-NITRO-4H-CHROMEN-3-YL CYANIDE is a complex organic compound belonging to the class of chromenes Chromenes are known for their diverse biological activities and potential pharmacological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-AMINO-4-(3-HYDROXYPHENYL)-7-NITRO-4H-CHROMEN-3-YL CYANIDE typically involves multicomponent reactions (MCRs). One common method includes the reaction of aldehydes or isatin with malononitrile and β-ketoesters in the presence of a catalyst . The reaction conditions often involve refluxing the mixture in a suitable solvent, such as ethanol or methanol, under acidic or basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts such as Lewis acids or organocatalysts are often employed to facilitate the reaction and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

2-AMINO-4-(3-HYDROXYPHENYL)-7-NITRO-4H-CHROMEN-3-YL CYANIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 2-AMINO-4-(3-HYDROXYPHENYL)-7-NITRO-4H-CHROMEN-3-YL CYANIDE involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-AMINO-4-(3-HYDROXYPHENYL)-7-NITRO-4H-CHROMEN-3-YL CYANIDE stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitro and hydroxyl

Properties

Molecular Formula

C16H11N3O4

Molecular Weight

309.28 g/mol

IUPAC Name

2-amino-4-(3-hydroxyphenyl)-7-nitro-4H-chromene-3-carbonitrile

InChI

InChI=1S/C16H11N3O4/c17-8-13-15(9-2-1-3-11(20)6-9)12-5-4-10(19(21)22)7-14(12)23-16(13)18/h1-7,15,20H,18H2

InChI Key

KSEGFJUAMDAVCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)O)C2C3=C(C=C(C=C3)[N+](=O)[O-])OC(=C2C#N)N

Origin of Product

United States

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